1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)-
Overview
Description
1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- is a complex organic compound that belongs to the class of benzisothiazole derivatives. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Huisgen cycloaddition reaction, which is used to prepare 1,2-benzisothiazol-3-one-derived 1,2,3-triazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as a partial agonist at 5-HT1A receptors . These interactions can modulate neurotransmitter activity and have therapeutic effects in conditions like schizophrenia and bipolar disorder.
Comparison with Similar Compounds
Similar Compounds
Lurasidone: A benzisothiazol derivative used as an antipsychotic agent.
Ziprasidone: Another antipsychotic that shares structural similarities with benzisothiazol derivatives.
Perospirone: A compound with similar receptor binding properties.
Uniqueness
1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- is unique due to its specific combination of piperazine and benzisothiazole moieties, which confer distinct biological activities and therapeutic potential. Its ability to act on multiple neurotransmitter receptors makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c16-7-3-4-8-18-9-11-19(12-10-18)15-13-5-1-2-6-14(13)20-17-15/h1-2,5-6H,3-4,7-12,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEYTEJMUSPCGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)C2=NSC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441862 | |
Record name | 1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105981-34-8 | |
Record name | 1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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